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The Discovery and Isolation of Venuloside A: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and initial

characterization of Venuloside A, a novel monoterpene glycoside identified from the Australian

plant Pittosporum venulosum. Venuloside A, also known as ESK246, has garnered significant

interest within the scientific community for its potent and selective inhibitory activity against the

L-type amino acid transporter 3 (LAT3), a key nutrient transporter implicated in the progression

of certain cancers, notably prostate cancer. This document details the experimental protocols

for its extraction and purification, summarizes its key physicochemical and biological properties,

and illustrates its mechanism of action.

Discovery and Biological Activity
Venuloside A was identified through a function-based high-throughput screen of a

prefractionated natural product library aimed at discovering novel inhibitors of L-type amino

acid transporters.[1][2] A fraction derived from a Queensland collection of Pittosporum

venulosum demonstrated significant inhibition of leucine uptake in LNCaP prostate cancer

cells, which are known to express high levels of LAT3.[1][2]
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Subsequent bioassay-guided fractionation led to the isolation of Venuloside A as the active

constituent.[1][2] It was found to be a potent inhibitor of leucine uptake in LNCaP cells,

exhibiting a half-maximal inhibitory concentration (IC50) of 8.12 μM.[1] Further studies using

Xenopus laevis oocytes expressing individual LAT family members confirmed that Venuloside
A is a preferential inhibitor of LAT3.[1][2] The inhibition of LAT3-mediated leucine transport by

Venuloside A leads to reduced mTORC1 signaling, suppression of cell cycle protein

expression, and a decrease in cancer cell proliferation.[1]

Physicochemical and Spectroscopic Data
Venuloside A was isolated as an optically active clear oil.[1][2] High-resolution electrospray

ionization mass spectrometry (HRESIMS) established its molecular formula as C23H36O7.[1]

[2] The structure was elucidated through extensive spectroscopic analyses, primarily using 1H

and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and later confirmed by chemical

synthesis.[1][2]

Table 1: Physicochemical and Biological Properties of Venuloside A

Property Value Reference

Trivial Name Venuloside A [1]

Internal ID ESK246 [1]

Source Organism
Pittosporum venulosum F.

Muell
[1][2][3][4]

Molecular Formula C23H36O7 [1][2]

Appearance Optically active clear oil [1][2]

Purity >95% [1][2]

Yield (dry weight) 0.58% [2]

Biological Target
L-type amino acid transporter 3

(LAT3)
[1]

Biological Activity Inhibition of leucine uptake [1]

IC50 (LNCaP cells) 8.12 μM [1]
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Experimental Protocols
Plant Material Collection and Preparation
The plant material, Pittosporum venulosum (F. Muell), was collected from State Forest 144, Mt.

Windsor Tableland, Queensland, Australia.[1][2][3][4] A voucher specimen (PIF17245) has been

lodged with the Queensland Herbarium.[1][2][3][4] For the isolation procedure, 10 g of the plant

material was dried and ground.[3][4]

Extraction and Isolation of Venuloside A
The following protocol details the laboratory-scale procedure for the isolation of Venuloside A.

Sequential Solvent Extraction:

The ground plant material (10 g) was sequentially extracted with n-hexane (250 mL),

dichloromethane (CH2Cl2, 250 mL), and methanol (MeOH, 2 x 250 mL).[3]

This process yielded crude extracts of each solvent phase.

Solvent-Solvent Partitioning:

The dichloromethane and methanol extracts were combined and subjected to a solvent-

solvent partition.

The compounds of interest, including Venuloside A, were concentrated in the hexane

fraction.[1][2]

Flash Silica Oxide Chromatography:

The resulting hexane fraction (370 mg) was subjected to flash chromatography on a silica

oxide column (10 cm × 4 cm).[1][2]

A gradient elution was performed, starting from 100% n-hexane and progressively

increasing the polarity with ethyl acetate (EtOAc).

The fraction eluting with a solvent system of 6:4 (n-hexane/EtOAc) yielded Venuloside A
(58 mg).[1][2]
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Purity Assessment:

The purity of the isolated Venuloside A was confirmed to be greater than 95% by 1H and

13C NMR spectroscopy.[1][2]

Extraction Partitioning Purification
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(Hexane/EtOAc) Fraction Collection Venuloside A (58mg)
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Figure 1. Experimental workflow for the isolation of Venuloside A.

Mechanism of Action: Inhibition of LAT3-mTORC1
Signaling
Venuloside A exerts its anti-proliferative effects by targeting a critical nutrient signaling

pathway in cancer cells. By selectively inhibiting the LAT3 transporter, it blocks the uptake of

essential amino acids like leucine. Leucine is a key activator of the mammalian target of

rapamycin complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.[1][3]

[4] The subsequent reduction in intracellular leucine levels leads to the suppression of

mTORC1 activity. This is observed through the decreased phosphorylation of its downstream

target, p70S6K.[1] The inactivation of the mTORC1 pathway ultimately results in the

downregulation of proteins crucial for cell cycle progression, such as CDK1, thereby inhibiting

cell proliferation.[1]
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Figure 2. Signaling pathway showing Venuloside A inhibition of LAT3.
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Conclusion and Future Directions
Venuloside A represents a promising new chemical entity for the development of targeted

anticancer therapies. Its discovery highlights the value of natural product screening in

identifying novel bioactive compounds. The detailed isolation protocol and characterization data

provided herein serve as a valuable resource for researchers in natural product chemistry,

pharmacology, and drug development. Future research should focus on the total synthesis of

Venuloside A and its analogues to establish a comprehensive structure-activity relationship,

optimize its potency and selectivity, and evaluate its efficacy and safety in preclinical cancer

models. The selective inhibition of LAT3 by Venuloside A offers a novel therapeutic strategy

for cancers dependent on this nutrient transporter, warranting further investigation into its

clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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